Cas no 81167-39-7 (Methyl 2-((diphenylmethylene)amino)acetate)
Methyl 2-((diphenylmethylene)amino)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-((diphenylmethylene)amino)acetate
- N-(Diphenylmethylene)glycine Methyl Ester
- C16H15NO2
- Diphenylmethylene-Glycine Methyl ester
- DPM-Gly-OMe
- methyl 2-(benzhydrylideneamino)acetate
- Methyl N-(diphenylmethylene)glycinate
- methyl glycinate benzophenone imine
- (Benzhydrylideneamino)acetic acid methyl ester
- Benzophenoneimine glycine methyl ester
- Methyl 2-[(diphenylmethylene)amino]acetate
- Methyl 2-[(diphenylmethylidene)amino]acetate
- Methyl 3-aza-4,4-diphenylbut-3-enoate
- Methyl [(diphenylmethylene)amino]acetate
- N-Diphenylmethylideneglycine methyl ester
-
- MDL: MFCD06661218
- Inchi: 1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
- InChI Key: PQTOLHHWLUCKSB-UHFFFAOYSA-N
- SMILES: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 253.11000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
Experimental Properties
- Melting Point: 42-49°C
- Flash Point: 135.8℃
- PSA: 38.66000
- LogP: 2.69700
Methyl 2-((diphenylmethylene)amino)acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
Methyl 2-((diphenylmethylene)amino)acetate Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 2-((diphenylmethylene)amino)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119417-100g |
N-(Diphenylmethylene)glycine Methyl Ester |
81167-39-7 | 97% | 100g |
$102 | 2021-06-09 | |
| Chemenu | CM119417-500g |
N-(Diphenylmethylene)glycine Methyl Ester |
81167-39-7 | 97% | 500g |
$327 | 2021-06-09 | |
| Alichem | A019113516-500g |
Methyl 2-((diphenylmethylene)amino)acetate |
81167-39-7 | 97% | 500g |
$367.50 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N821921-1g |
N-(Diphenylmethylene)Glycine Methyl Ester |
81167-39-7 | 97% | 1g |
¥29.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N821921-5g |
N-(Diphenylmethylene)Glycine Methyl Ester |
81167-39-7 | 97% | 5g |
¥37.80 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N821921-25g |
N-(Diphenylmethylene)Glycine Methyl Ester |
81167-39-7 | 97% | 25g |
¥120.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N821921-100g |
N-(Diphenylmethylene)Glycine Methyl Ester |
81167-39-7 | 97% | 100g |
¥346.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N821921-500g |
N-(Diphenylmethylene)Glycine Methyl Ester |
81167-39-7 | 97% | 500g |
¥1,480.00 | 2022-01-13 | |
| Chemenu | CM119417-100g |
N-(Diphenylmethylene)glycine Methyl Ester |
81167-39-7 | 97% | 100g |
$*** | 2023-05-29 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017490-1g |
N-(Diphenylmethylene)glycine Methyl Ester |
81167-39-7 | >97% | 1g |
¥40.00 | 2025-04-12 |
Methyl 2-((diphenylmethylene)amino)acetate Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Diisopropylethylamine ; 6 h, reflux; 2 h, reflux
Production Method 4
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; reflux
2.2 Reagents: Diisopropylethylamine ; 6 h, reflux; 2 h, reflux
Production Method 5
2.1 Solvents: Dichloromethane ; 12 - 30 °C
Production Method 6
2.1 Solvents: Dichloromethane ; rt
Production Method 7
2.1 Solvents: Toluene ; 1 h, rt → reflux
2.2 Reagents: Diisopropylethylamine ; 2.5 h, reflux; 4 h, reflux
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Methyl 2-((diphenylmethylene)amino)acetate Raw materials
- Benzophenone
- Diphenylmethanimine
- Methyl 2-aminoacetate hydrochloride
- N,1-diphenylmethanimine
- Glycine
- methyl 2-aminoacetate
- Glycine hydrochloride
Methyl 2-((diphenylmethylene)amino)acetate Preparation Products
Methyl 2-((diphenylmethylene)amino)acetate Suppliers
Methyl 2-((diphenylmethylene)amino)acetate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Methyl 2-((diphenylmethylene)amino)acetate
Recent Advances in the Application of Methyl 2-((diphenylmethylene)amino)acetate (CAS: 81167-39-7) in Chemical Biology and Pharmaceutical Research
Methyl 2-((diphenylmethylene)amino)acetate (CAS: 81167-39-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structure featuring a diphenylmethylene group and an ester functionality, has been the subject of numerous studies due to its potential applications in drug discovery and development. Recent research has focused on its role as a versatile intermediate in the synthesis of biologically active compounds, particularly in the context of peptidomimetics and enzyme inhibitors.
One of the key areas of investigation has been the use of Methyl 2-((diphenylmethylene)amino)acetate in the synthesis of novel protease inhibitors. Proteases play a critical role in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Researchers have leveraged the compound's ability to serve as a building block for the introduction of amino acid-like structures, enabling the design of potent and selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of inhibitors targeting the SARS-CoV-2 main protease, highlighting its utility in antiviral drug development.
In addition to its applications in protease inhibition, Methyl 2-((diphenylmethylene)amino)acetate has shown promise in the field of peptide modification. The compound's ability to protect amino groups while introducing ester functionalities has made it valuable in the synthesis of modified peptides with enhanced stability and bioavailability. Recent work published in Organic Letters has explored its use in the preparation of peptide conjugates for targeted drug delivery, demonstrating improved pharmacokinetic properties compared to unmodified peptides.
The compound's mechanism of action and reactivity have also been the subject of detailed mechanistic studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its behavior in various chemical transformations. These studies have provided valuable insights into the compound's stability under different conditions and its reactivity with various nucleophiles, information that is crucial for its effective utilization in synthetic routes.
Looking forward, researchers are exploring new applications of Methyl 2-((diphenylmethylene)amino)acetate in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras). Its unique chemical properties make it particularly suitable for these emerging therapeutic modalities. As the field continues to evolve, this compound is likely to remain an important tool in the medicinal chemist's arsenal, enabling the discovery of novel therapeutic agents for a range of diseases.
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